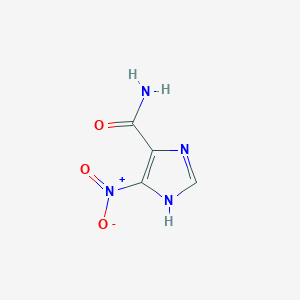![molecular formula C9H6N2S B12832175 [1,2]Thiazolo[2,3-a]benzimidazole CAS No. 128952-59-0](/img/structure/B12832175.png)
[1,2]Thiazolo[2,3-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2]Thiazolo[2,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of a thiazole ring and a benzimidazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Thiazolo[2,3-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with various ketones. One common method includes the reaction of 2-mercaptobenzimidazole with ketones in boiling acetic acid (AcOH) and sulfuric acid (H₂SO₄), leading to the formation of 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized to yield the desired thiazolo[2,3-a]benzimidazole using polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[1,2]Thiazolo[2,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolo[2,3-a]benzimidazole derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
[1,2]Thiazolo[2,3-a]benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of [1,2]Thiazolo[2,3-a]benzimidazole varies depending on its specific application. In biological systems, it often interacts with molecular targets such as enzymes and receptors, leading to the inhibition of key biological pathways. For example, some derivatives act as inhibitors of metabotropic glutamate receptor 1 (mGluR1), which is involved in various neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Thiazolo[3,2-a]benzimidazole
- Imidazo[2,1-b]thiazines
- Thiazolo[3,2-b][1,2,4]triazole
Uniqueness
[1,2]Thiazolo[2,3-a]benzimidazole is unique due to its specific ring fusion and the resulting electronic and steric properties. This uniqueness imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, its ability to act as an mGluR1 antagonist sets it apart from other heterocyclic compounds .
Propiedades
Número CAS |
128952-59-0 |
|---|---|
Fórmula molecular |
C9H6N2S |
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
[1,2]thiazolo[2,3-a]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H |
Clave InChI |
WQEPWALOCSQVAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




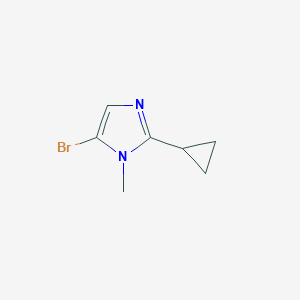
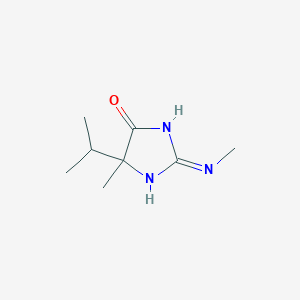

![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)

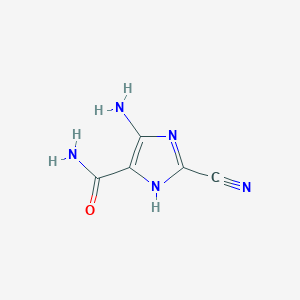
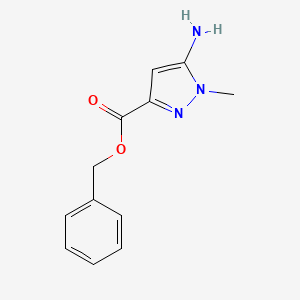
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
